![molecular formula C11H8BrNO2 B1393959 Methyl 8-Bromoquinoline-5-carboxylate CAS No. 253787-45-0](/img/structure/B1393959.png)
Methyl 8-Bromoquinoline-5-carboxylate
Overview
Description
“Methyl 8-Bromoquinoline-5-carboxylate” is a chemical compound with the CAS Number: 253787-45-0 . Its molecular weight is 266.09 . The IUPAC name for this compound is methyl 8-bromo-5-quinolinecarboxylate .
Synthesis Analysis
The synthesis of “Methyl 8-Bromoquinoline-5-carboxylate” involves the reaction of 5-bromoquinoline-8-carboxylic acid with potassium carbonate and methyl iodide in DMF at 45°C for 36 hours . The reaction mixture is then cooled, filtered, and the filtrate is extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for “Methyl 8-Bromoquinoline-5-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
“Methyl 8-Bromoquinoline-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
“Methyl 8-Bromoquinoline-5-carboxylate” is a solid at room temperature . It has a boiling point of 383.1°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .Scientific Research Applications
Organic Synthesis
Methyl 8-Bromoquinoline-5-carboxylate: is a valuable compound in organic synthesis. It serves as a precursor for various quinoline derivatives due to the presence of a reactive bromine atom which can undergo further functionalization . This compound is particularly useful in the synthesis of complex molecules for pharmaceuticals, where quinoline structures are common.
Medicinal Chemistry
In medicinal chemistry, Methyl 8-Bromoquinoline-5-carboxylate is used to create compounds with potential therapeutic effects. Quinolines are known for their antimalarial properties, and derivatives of this compound are being researched for their efficacy against malaria and other parasitic diseases .
Material Science
The compound’s unique structure makes it a candidate for creating materials with specific optical properties. Researchers are exploring its use in the development of organic light-emitting diodes (OLEDs) and other electronic devices that require specific light absorption and emission characteristics .
Catalysis
Methyl 8-Bromoquinoline-5-carboxylate: can act as a ligand for transition metal catalysts. These catalysts are crucial in various chemical reactions, including those used in the production of fine chemicals and polymers .
Analytical Chemistry
In analytical chemistry, derivatives of Methyl 8-Bromoquinoline-5-carboxylate are used as fluorescent probes. These probes help in the detection and quantification of biomolecules, playing a significant role in bioassays and diagnostic tests .
Chemical Education
Due to its reactivity and the straightforward nature of its reactions, Methyl 8-Bromoquinoline-5-carboxylate is also used in educational settings. It provides a practical example for teaching various organic chemistry concepts, including nucleophilic substitution reactions and the synthesis of heterocyclic compounds .
properties
IUPAC Name |
methyl 8-bromoquinoline-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDGTYOZTXOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676542 | |
Record name | Methyl 8-bromoquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-Bromoquinoline-5-carboxylate | |
CAS RN |
253787-45-0 | |
Record name | Methyl 8-bromoquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.